
(R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is a complex organic compound featuring an azido group, a trifluoromethyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where an azido group is introduced to a suitable precursor. The trifluoromethyl group can be incorporated using radical trifluoromethylation techniques . The oxazolidinone ring is often formed through cyclization reactions involving appropriate amine and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Flow microreactor systems can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can react with the trifluoromethyl group under suitable conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for bioactive molecules. The azido group is particularly useful for click chemistry applications, enabling the labeling and tracking of biomolecules .
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a potential candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of ®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one depends on its application. In biological systems, the azido group can undergo bioorthogonal reactions, enabling the selective modification of biomolecules without interfering with native biological processes. The trifluoromethyl group can interact with various molecular targets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used in similar trifluoromethylation reactions.
Trifluoromethyl ketones: Valuable synthetic targets with applications in medicinal chemistry.
Perfluoroalkyl phenyl sulfones: Used in perfluoroalkylation reactions.
Uniqueness
®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is unique due to its combination of an azido group, a trifluoromethyl group, and an oxazolidinone ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C16H19F3N4O2 |
|---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
(5R)-5-[(1S)-1-azido-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H19F3N4O2/c1-10(2)8-23-9-14(25-15(23)24)13(21-22-20)7-11-4-3-5-12(6-11)16(17,18)19/h3-6,10,13-14H,7-9H2,1-2H3/t13-,14+/m0/s1 |
InChI Key |
ZHVHMZBGAZDUQG-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)CN1C[C@@H](OC1=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)N=[N+]=[N-] |
Canonical SMILES |
CC(C)CN1CC(OC1=O)C(CC2=CC(=CC=C2)C(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



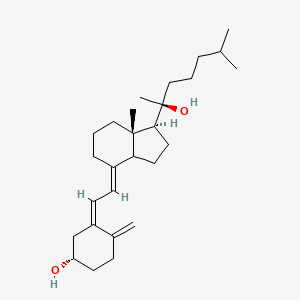
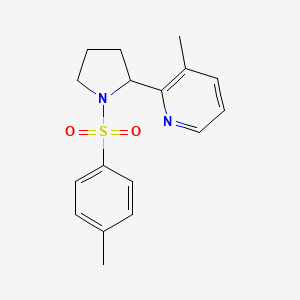
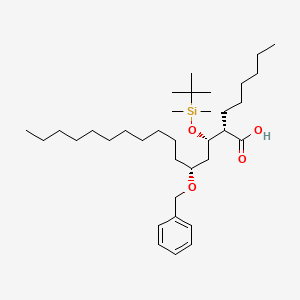
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)
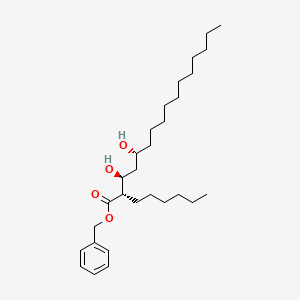


![{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)
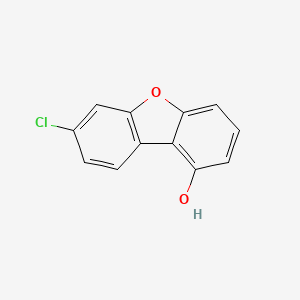


![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)
